molecular formula C11H17NO2 B13607243 1-Amino-2-(4-ethoxyphenyl)propan-2-ol

1-Amino-2-(4-ethoxyphenyl)propan-2-ol

Cat. No.: B13607243
M. Wt: 195.26 g/mol
InChI Key: HLHCNRYVHIUBME-UHFFFAOYSA-N
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Description

1-Amino-2-(4-ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is characterized by the presence of an amino group, an ethoxy-substituted phenyl ring, and a secondary alcohol group

Preparation Methods

The synthesis of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol typically involves the reaction of 4-ethoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under a nitrogen atmosphere . The reaction mixture is then treated with a borane-tetrahydrofuran complex, followed by hydrolysis with hydrochloric acid to yield the desired product. This method ensures the formation of the compound with high purity and yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

1-Amino-2-(4-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like tetrahydrofuran, and catalysts such as zinc iodide or borane complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Amino-2-(4-ethoxyphenyl)propan-2-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Amino-2-(4-ethoxyphenyl)propan-2-ol can be compared with similar compounds such as 1-amino-2-(4-methoxyphenyl)propan-2-ol and 1-amino-2-(4-hydroxyphenyl)propan-2-ol . These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity. For example, the ethoxy group in this compound may enhance its lipophilicity compared to the methoxy or hydroxy analogs, potentially affecting its pharmacokinetic properties.

Similar Compounds

  • 1-Amino-2-(4-methoxyphenyl)propan-2-ol
  • 1-Amino-2-(4-hydroxyphenyl)propan-2-ol
  • 1-Amino-2-(4-chlorophenyl)propan-2-ol

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-amino-2-(4-ethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3

InChI Key

HLHCNRYVHIUBME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(CN)O

Origin of Product

United States

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